5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid
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Overview
Description
The compound “5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, a bromo-methylphenyl group could potentially be introduced through electrophilic aromatic substitution . The exact synthesis route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a bromine atom could potentially make the molecule polar, affecting its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the types of intermolecular forces present .Scientific Research Applications
Application 1: Synthesis of Ferulic Acid Derivatives
- Summary of Application : A series of ferulic acid derivatives containing a β-amino alcohol were designed and synthesized . These compounds were evaluated for their biological activities .
- Methods of Application : The compounds were synthesized through biomimetic synthesis and structural modification of natural products . The biological activities of these compounds were then evaluated through bioassays .
- Results or Outcomes : The bioassays results showed that the EC50 values of compound D24 against Xanthomonas oryzae pv. oryzae (Xoo) was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC50 =16.2 μg/mL) and thiodiazole copper (TC, EC50 =44.5 μg/mL) . The in vivo curative and protective activities of compound D24 against Xoo were 50.5% and 50.1%, respectively .
Application 2: Use as a Standard in Extraction
- Summary of Application : 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application : The compound was used as a standard in the extraction process .
- Results or Outcomes : The results of this application were not specified in the source .
Application 3: Use as a Standard in Extraction
- Summary of Application : 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods of Application : The compound was used as a standard in the extraction process .
- Results or Outcomes : The results of this application were not specified in the source .
Application 4: Growth Inhibitory Substance
- Summary of Application : 4-Bromophenylacetic acid is a growth inhibitory substance . It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
- Methods of Application : The compound was used in bioassays to evaluate its effects on the growth of tobacco protoplasts .
- Results or Outcomes : The results showed that 4-Bromophenylacetic acid has a depolarizing effect on the transmembrane potential difference of tobacco protoplasts .
Application 5: Use in Organic Synthesis
- Summary of Application : 4-Bromophenylacetic acid is used in organic synthesis .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The results of this application were not specified in the source .
Application 6: Use in Boronic Acid Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXKZBFCHORPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645384 |
Source
|
Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid | |
CAS RN |
898767-31-2 |
Source
|
Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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